

Spectroscopic Profile of Vinylcyclooctane: A Technical Guide

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Compound of Interest		
Compound Name:	Vinylcyclooctane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **vinylcyclooctane**, a valuable building block in organic synthesis. Due to the limited availability of directly measured public data, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of **vinylcyclooctane** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **vinylcyclooctane** based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 5.8 - 5.6	ddd	1H	-CH=CH ₂
~ 5.0 - 4.9	m	2H	-CH=CH ₂
~ 2.2 - 2.0	m	1H	-CH- (cyclooctyl)
~ 1.8 - 1.4	m	14H	-CH ₂ - (cyclooctyl)



ddd = doublet of doublets of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 142	-CH=CH ₂
~ 114	-CH=CH ₂
~ 45	-CH- (cyclooctyl)
~ 32 - 25	-CH ₂ - (cyclooctyl)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 3080	Medium	=C-H Stretch (vinyl)
2925, 2855	Strong	C-H Stretch (alkyl)
~ 1640	Medium	C=C Stretch (vinyl)
~ 1465	Medium	-CH ₂ - Bend (scissoring)
~ 990, 910	Strong	=C-H Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

138 Moderate [M]+ (Molecular Ion) 110 Moderate [M - C2H4]+ 96 Strong [M - C3H6]+ 82 Strong [M - C4H8]+ (Base Peak) 67 Moderate [C5H7]+ 54 Moderate [C4H6]+ 41 Moderate [C3H5]+	m/z	Relative Intensity	Possible Fragment
96 Strong [M - C ₃ H ₆] ⁺ 82 Strong [M - C ₄ H ₈] ⁺ (Base Peak) 67 Moderate [C ₅ H ₇] ⁺ 54 Moderate [C ₄ H ₆] ⁺	138	Moderate	[M] ⁺ (Molecular Ion)
82 Strong [M - C ₄ H ₈] ⁺ (Base Peak) 67 Moderate [C ₅ H ₇] ⁺ 54 Moderate [C ₄ H ₆] ⁺	110	Moderate	[M - C ₂ H ₄] ⁺
67 Moderate [C ₅ H ₇] ⁺ 54 Moderate [C ₄ H ₆] ⁺	96	Strong	[M - C ₃ H ₆] ⁺
54 Moderate [C ₄ H ₆] ⁺	82	Strong	[M - C ₄ H ₈] ⁺ (Base Peak)
	67	Moderate	[C5H7] ⁺
41 Moderate [C ₃ H ₅] ⁺	54	Moderate	[C4H6] ⁺
	41	Moderate	[C₃H₅] ⁺



Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **vinylcyclooctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the **vinylcyclooctane** molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **vinylcyclooctane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
 III HD 400 MHz or equivalent.[1]
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
 - Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C nucleus frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-1024 scans.



• Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **vinylcyclooctane** based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation: As vinylcyclooctane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or plate-related absorptions.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to assign them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **vinylcyclooctane**.

Methodology:

• Sample Introduction: Introduce a dilute solution of **vinylcyclooctane** in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer. For a volatile compound like **vinylcyclooctane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred

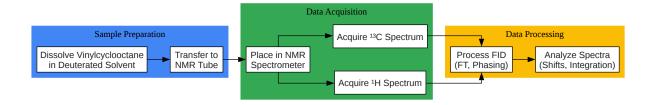


method. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.

- Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of cycloalkanes often involves the loss of small neutral alkene molecules.[2][3]

Visualizations

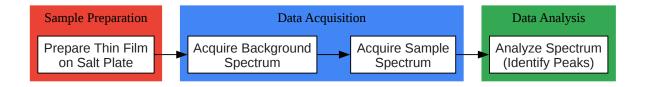
The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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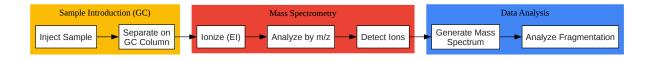
NMR Spectroscopy Experimental Workflow.





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IR Spectroscopy Experimental Workflow.



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GC-MS Experimental Workflow.

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